REACTION_CXSMILES
|
[Mg].Br[C:3]1[C:11]2[O:10][C:9]3[CH2:12][CH2:13][CH2:14][CH2:15][C:8]=3[C:7]=2[CH:6]=[CH:5][CH:4]=1.[C:16](=[O:18])=[O:17].Cl>O1CCCC1.C(Cl)(Cl)Cl>[CH2:15]1[C:8]2[C:7]3[CH:6]=[CH:5][CH:4]=[C:3]([C:16]([OH:18])=[O:17])[C:11]=3[O:10][C:9]=2[CH2:12][CH2:13][CH2:14]1
|
Name
|
|
Quantity
|
345 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
6-bromo-1,2,3,4-tetrahydrodibenzofuran
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2C3=C(OC21)CCCC3
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from n-hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC=2OC3=C(C21)C=CC=C3C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |